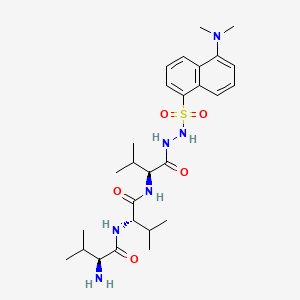
Dansylhydrazide trivaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansylhydrazide trivaline is a bioactive chemical that can exhibit florescence.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the DNA-binding specificity of dansylhydrazide trivaline?
Q. How can this compound be synthesized and validated for purity?
While synthetic protocols are not fully detailed in available literature, the compound’s CAS registry (76080-91-6) and molecular formula (C₂₇H₄₂N₆O₅S) suggest standard solid-phase peptide synthesis (SPPS) with dansylhydrazide conjugation. Validate purity via reversed-phase HPLC and mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular mass (562.72458 g/mol) .
Q. What spectroscopic techniques are suitable for studying this compound’s interactions with biomolecules?
Use fluorescence spectroscopy to track dansyl emission shifts (λₑₓ ≈ 340 nm, λₑₘ ≈ 520 nm) during binding events. Circular dichroism (CD) can monitor conformational changes in DNA or peptides. For redox studies, pair with mass spectrometry (MS) to detect dansyl-specific fragmentation patterns .
Advanced Research Questions
Q. How can methodological discrepancies in this compound’s binding behavior be resolved?
Q. What strategies optimize this compound’s application in redox proteomics?
In non-gel redox proteomics, dansylhydrazide enhances ionization efficiency of protein carbonyls (PCO) via secondary nitrogens. Use MS³ scans to localize carbonylation sites. For example, modified RNase A analysis identified carbonylation at peptide 1–10 with improved signal/noise ratios via dansylhydrazide labeling .
Q. How do solvent systems affect this compound’s stability during long-term storage?
Store lyophilized peptides at −80°C in amber vials to prevent photodegradation. For aqueous solutions, use 20% glycerol or DMSO (≤0.1% v/v) to minimize aggregation. Monitor stability via periodic HPLC and fluorescence intensity checks .
Q. Methodological Design & Data Analysis
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response curves in DNA binding?
Fit data to the Hill equation:
where Kd = dissociation constant and n = cooperativity. Use nonlinear regression tools (e.g., GraphPad Prism) for parameter estimation. Report confidence intervals to address variability in AT/GC affinity differences .
Q. How can proteomic workflows be adapted to study this compound’s dual roles in DNA and protein interactions?
Design a bifurcated pipeline:
Eigenschaften
CAS-Nummer |
76080-91-6 |
|---|---|
Molekularformel |
C27H42N6O5S |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[2-[5-(dimethylamino)naphthalen-1-yl]sulfonylhydrazinyl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C27H42N6O5S/c1-15(2)22(28)25(34)29-23(16(3)4)26(35)30-24(17(5)6)27(36)31-32-39(37,38)21-14-10-11-18-19(21)12-9-13-20(18)33(7)8/h9-17,22-24,32H,28H2,1-8H3,(H,29,34)(H,30,35)(H,31,36)/t22-,23-,24-/m0/s1 |
InChI-Schlüssel |
AWIZJVIMVDVVFV-HJOGWXRNSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
VVV |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
dansylhydrazide trivaline DGTV H-Val-Val-Val-N2H2-DNS trivaline dansyl hydrazide Val-Val-Val-dansyl hydrazide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















